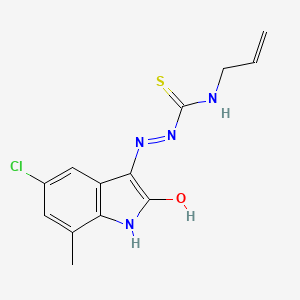

5-Chloro-7-methylindolin-2-yl-3-(allylthiosemicarbazide), 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-7-methylindolin-2-yl-3-(allylthiosemicarbazide), 95% (5-Cl-7-Me-I2ATSC-95%) is a chemical compound that is widely used in scientific research. It is a highly versatile compound that is used for a variety of applications, including synthesis, mechanism of action studies, biochemical and physiological effects, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on thiosemicarbazides, including compounds related to 5-Chloro-7-methylindolin-2-yl-3-(allylthiosemicarbazide), focuses on the synthesis and characterization of new derivatives with potential biological activities. These compounds are synthesized through reactions involving thiosemicarbazide derivatives with various isothiocyanates and further cyclization processes to form compounds with diverse biological activities. The structural elucidation of these compounds is performed using spectroscopic techniques and elemental analyses, confirming their potential as precursors for further pharmacological studies (Saeed et al., 2014).

Biological Activities

Studies on thiosemicarbazide derivatives reveal a range of biological activities. For instance, compounds synthesized from thiosemicarbazide show significant analgesic, anti-inflammatory, and antimicrobial properties. The analgesic and anti-inflammatory activities are assessed through animal models, indicating the potential of these compounds in developing new therapeutic agents. Moreover, certain derivatives exhibit promising antimicrobial activities against various bacterial and fungal species, suggesting their utility in addressing microbial resistance (Duendar et al., 2007).

Antitumor and Antimycotic Activities

The exploration of thiosemicarbazide derivatives extends to their antitumor and antimycotic potentials. Some synthesized compounds demonstrate promising activities in inhibiting tumor growth and exhibiting antimycotic effects against specific fungal pathogens. These findings underscore the importance of structural modification and optimization in developing more effective and selective agents for cancer and fungal infections treatment (Kaldrikyan et al., 2013).

Antimicrobial Properties

The antimicrobial properties of thiosemicarbazide derivatives are a significant area of research, with several studies highlighting their efficacy against a broad spectrum of microorganisms. The synthesis of new derivatives and their evaluation against various bacterial and fungal strains reveal potential applications in combating infectious diseases. The structural diversity of these compounds allows for the targeting of different microbial pathways, offering avenues for novel antimicrobial agent development (Wujec et al., 2007).

Eigenschaften

IUPAC Name |

1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c1-3-4-15-13(20)18-17-11-9-6-8(14)5-7(2)10(9)16-12(11)19/h3,5-6,16,19H,1,4H2,2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOBSBXZIFMFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2N=NC(=S)NCC=C)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-methylindolin-2-yl-3-(allylthiosemicarbazide), 95% | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)

![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)

![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)

![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2631831.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)